molecular formula C18H22O3 B5375921 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione

4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5375921
M. Wt: 286.4 g/mol
InChI Key: QIXKYXXWDJREDM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is a complex organic compound with the molecular formula C18H22O3. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of both phenyl and oxaspiro groups in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione with phenylmagnesium bromide, followed by oxidation to introduce the phenyl group at the desired position . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-throughput screening can also help in optimizing the reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4,4-Dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or inducing conformational changes in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 1,7-Dioxaspiro[5.5]undecane
  • 3-(5-Methyl-2-furyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

4,4-Dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione stands out due to the presence of both phenyl and oxaspiro groups, which impart unique chemical properties and reactivity. Its structure allows for diverse functionalization and makes it a versatile compound in various chemical and biological studies .

Properties

IUPAC Name

4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-17(2)14(13-9-5-3-6-10-13)21-16(20)18(15(17)19)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKYXXWDJREDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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